An In-Depth Technical Guide to 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine
An In-Depth Technical Guide to 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine, a modified pyrimidine nucleoside of significant interest in the fields of chemical biology and drug discovery. We will delve into its chemical nature, synthesis, biological relevance, and the analytical methodologies crucial for its study. This document is intended to serve as a foundational resource for researchers aiming to synthesize, utilize, or further investigate this compound and its derivatives.
Introduction: Unveiling a Modified Nucleoside
Modified nucleosides are the cornerstone of genetic diversity and regulatory control within biological systems. Among these, derivatives of uridine play pivotal roles in the structure and function of transfer RNA (tRNA), impacting the fidelity and efficiency of protein translation. 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine is a synthetic derivative that combines key structural features: a C5-aminomethyluridine core, an isopentenyl group known for its presence in naturally occurring tRNA modifications, and a trifluoroacetyl moiety, which typically serves as a protecting group for the amine functionality during chemical synthesis.
Understanding the synthesis and properties of this compound is critical for its application in creating modified oligonucleotides for therapeutic or diagnostic purposes, as well as for its use as a chemical probe to study the enzymes and pathways involved in tRNA modification.
Table 1: Chemical Properties of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine
| Property | Value |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[N-(3-methylbut-2-en-1-yl)-2,2,2-trifluoroacetamido]methyl]pyrimidine-2,4-dione |
| Molecular Formula | C₁₇H₂₂F₃N₃O₇ |
| Molecular Weight | 437.37 g/mol |
| CAS Number | Not available |
| Class | Modified Pyrimidine Nucleoside |
Synthesis and Chemical Logic
The synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine is a multi-step process that requires careful consideration of protecting group strategies to achieve the desired regioselectivity. The trifluoroacetyl group plays a crucial role as a protecting group for the exocyclic amine, preventing unwanted side reactions during subsequent synthetic transformations.[1][2][3][4][5][6] Its electron-withdrawing nature makes the amide nitrogen less nucleophilic, and it can be readily removed under mild basic conditions.
Conceptual Synthetic Pathway
Figure 1. A conceptual workflow for the synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine.
Detailed Experimental Considerations
Step 1: Trifluoroacetylation of 5-(Aminomethyl)uridine
The initial step involves the protection of the primary amino group of 5-(aminomethyl)uridine. This is a critical step to prevent N,N-di-isopentenylation and other side reactions.
-
Reagents and Rationale: Trifluoroacetic anhydride (TFAA) is a common and highly effective reagent for this purpose.[9] The reaction is typically carried out in an aprotic solvent such as pyridine or dichloromethane. The choice of solvent is crucial to ensure the solubility of the starting material and to facilitate the reaction. Pyridine can also act as a base to neutralize the trifluoroacetic acid byproduct.
-
Protocol Outline:
-
Dissolve 5-(aminomethyl)uridine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the resulting 5-(N-trifluoroacetyl)aminomethyluridine by silica gel chromatography.
-
Step 2: N-Isopentenylation
With the amine protected, the next step is the introduction of the isopentenyl group. This alkylation reaction targets the nitrogen of the trifluoroacetamide.
-
Reagents and Rationale: Isopentenyl bromide is the typical alkylating agent for this transformation. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the amide nitrogen, making it a more potent nucleophile. Anhydrous dimethylformamide (DMF) is a suitable solvent for this step.
-
Protocol Outline:
-
Dissolve 5-(N-trifluoroacetyl)aminomethyluridine in anhydrous DMF.
-
Add a suitable base (e.g., NaH) portion-wise at 0 °C.
-
After stirring for a short period, add isopentenyl bromide dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine, by silica gel chromatography.
-
Biological Significance and Potential Applications
While direct biological studies on 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine are scarce, its structural components point to significant potential in biological research and drug development.
The Isopentenyl Moiety: A Key Player in tRNA Function
The isopentenyl group is a well-known modification found in nature, most notably as N6-isopentenyladenosine (i⁶A), which is present in the anticodon loop of certain tRNAs in all domains of life.[7][10][11][12][13][14] This modification is crucial for:
-
Codon Recognition and Translational Fidelity: The bulky and hydrophobic isopentenyl group helps to ensure proper codon-anticodon pairing and prevents frameshift errors during protein synthesis.
-
tRNA Stability: The modification can contribute to the overall structural integrity of the tRNA molecule.
The enzymatic installation of the isopentenyl group is carried out by tRNA isopentenyltransferases (IPTases).[7][15] Therefore, synthetic nucleosides like the one discussed here can serve as valuable tools:
-
Probes for IPTase Activity: They can be used as substrates or inhibitors to study the kinetics and mechanism of these enzymes.
-
Building Blocks for Modified RNA: Incorporation of this nucleoside into synthetic RNA oligonucleotides allows for the creation of probes to study RNA-protein interactions and the functional consequences of this modification in a controlled in vitro setting.
Potential as a Precursor for Therapeutic Oligonucleotides
The ability to synthesize and incorporate modified nucleosides into oligonucleotides is a cornerstone of modern nucleic acid therapeutics.[16] The trifluoroacetyl group serves as a convenient protecting group that can be removed post-synthesis to unveil the free N-isopentenylaminomethyl group.[7][8] Such modified oligonucleotides could have applications as:
-
Antisense Oligonucleotides: To modulate gene expression.
-
siRNAs: For RNA interference applications.
-
Aptamers: To bind to specific molecular targets.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide characteristic signals for the protons of the ribose sugar, the uracil base, the aminomethyl linker, and the isopentenyl group. The chemical shifts and coupling constants will be indicative of the overall structure and stereochemistry.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
¹⁹F NMR: This is a particularly powerful technique for this molecule due to the trifluoroacetyl group. It will show a single resonance, and its chemical shift can be influenced by the electronic environment, providing confirmation of the trifluoroacetylation.[8][9][17][18][19]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to probe the structure by analyzing the fragmentation pattern. A characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the modified base.[20][21][22]
Figure 2. A general workflow for the mass spectrometric analysis of 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine.
Table 2: Expected Mass Spectrometry Fragmentation
| Precursor Ion [M+H]⁺ | Key Fragment Ion | Neutral Loss |
| 438.15 | 306.11 | Ribose (132.04 Da) |
| 438.15 | Varies | Fragments from the isopentenyl and trifluoroacetyl groups |
Future Perspectives and Conclusion
5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine represents a valuable synthetic building block at the intersection of chemistry and biology. While its direct biological activities remain to be fully elucidated, its potential as a tool for studying tRNA modification enzymes and as a precursor for therapeutically relevant oligonucleotides is significant.
Future research in this area could focus on:
-
Development of a robust and scalable synthesis: This would make the compound more accessible to the research community.
-
Biological evaluation: Investigating its effects on IPTases and its potential as an anticancer or antiviral agent.
-
Incorporation into RNA: Synthesizing modified RNA probes to investigate the structural and functional consequences of this specific modification in various biological contexts.
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